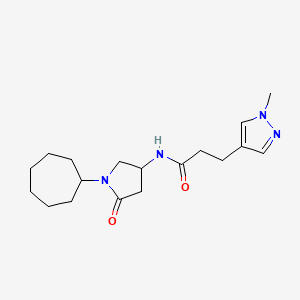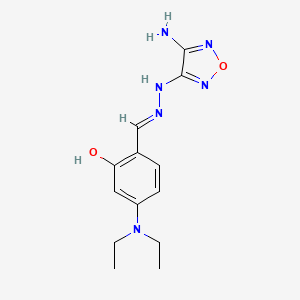
1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide, also known as FFPM, is a proline-derived compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53, which has been identified as a promising target for cancer therapy.
Mécanisme D'action
The mechanism of action of 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide involves the inhibition of the protein-protein interaction between MDM2 and p53. MDM2 is a negative regulator of p53, and its overexpression has been observed in many types of cancer. By inhibiting the interaction between MDM2 and p53, 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide can prevent the degradation of p53 and activate its tumor-suppressive functions. This activation of p53 can induce cell cycle arrest, apoptosis, and senescence in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has been shown to have potent anti-cancer effects in vitro and in vivo. In cell culture studies, 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has been shown to induce cell cycle arrest, apoptosis, and senescence in various types of cancer cells, including breast, lung, and colon cancer cells. In animal studies, 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has been shown to inhibit tumor growth and improve survival rates in mouse models of cancer. In addition to its anti-cancer effects, 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide for lab experiments is its specificity for the MDM2-p53 interaction. This specificity allows for targeted inhibition of this interaction without affecting other cellular processes. Another advantage of 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide is its small size, which allows it to penetrate cell membranes and reach its target inside cells. However, one limitation of 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Additionally, the therapeutic potential of 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide for other diseases such as neurodegenerative disorders should be further explored. Finally, the combination of 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide with other cancer therapies such as chemotherapy and radiation therapy should be investigated to determine its potential synergistic effects.
Méthodes De Synthèse
The synthesis of 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide involves the condensation of 3-fluorobenzoyl chloride with N-(4-fluoro-2-methylphenyl)prolinol in the presence of a base such as triethylamine. The resulting intermediate is then treated with 1,1'-carbonyldiimidazole (CDI) and N-methylmorpholine (NMM) to yield the final product, 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide. The synthesis of 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has been reported in several research articles, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
Applications De Recherche Scientifique
1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the interaction between MDM2 and p53, leading to the stabilization and activation of p53. This activation of p53 can induce cell cycle arrest, apoptosis, and senescence in cancer cells, making 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide a promising candidate for cancer therapy. In addition to its anti-cancer properties, 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has also been investigated for its potential use in treating other diseases such as neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-12-10-15(21)7-8-16(12)22-18(24)17-6-3-9-23(17)19(25)13-4-2-5-14(20)11-13/h2,4-5,7-8,10-11,17H,3,6,9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSHXARASJZRQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-1-[(3-fluorophenyl)carbonyl]prolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(ethylthio)-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6123681.png)
![4-{5-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]-1H-pyrazol-3-yl}phenol](/img/structure/B6123691.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6123699.png)

![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6123721.png)

![1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-1H-benzimidazole](/img/structure/B6123734.png)
![{3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid](/img/structure/B6123740.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6123756.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6123775.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(methylthio)-2-propanamine](/img/structure/B6123794.png)